3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring substituted with a 3-fluorophenyl group and a 2-aminoethylsulfanyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst under mild conditions.
Attachment of the 2-Aminoethylsulfanyl Group: The 2-aminoethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an appropriate thiol reacts with an alkyl halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of a 3-fluorophenyl group.
3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione: Similar structure but with a 4-fluorophenyl group instead of a 3-fluorophenyl group.
Uniqueness
The presence of the 3-fluorophenyl group in 3-[(2-Aminoethyl)sulfanyl]-1-(3-fluorophenyl)pyrrolidine-2,5-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H13FN2O2S |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(2-aminoethylsulfanyl)-1-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13FN2O2S/c13-8-2-1-3-9(6-8)15-11(16)7-10(12(15)17)18-5-4-14/h1-3,6,10H,4-5,7,14H2 |
InChI Key |
CMOPJIJUGAPTQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)F)SCCN |
Origin of Product |
United States |
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